molecular formula C10H11FN2O2 B3012685 N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide CAS No. 2199574-52-0

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide

Cat. No.: B3012685
CAS No.: 2199574-52-0
M. Wt: 210.208
InChI Key: WKSBVHZKHIDHAZ-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group and a fluorinated oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 4-fluorooxolane-3-amine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The fluorine atom in the oxolane ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is being investigated as a pharmaceutical agent, it may interact with specific enzymes or receptors to modulate their activity. The fluorinated oxolane moiety may enhance the compound’s binding affinity or selectivity for its target, while the pyridine ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(pyridine-4-yl)pyridine-4-carboxamide: This compound lacks the fluorinated oxolane moiety, which may result in different reactivity and biological activity.

    N-(4-fluoropyridin-3-yl)pyridine-4-carboxamide: The position of the fluorine atom on the pyridine ring can influence the compound’s properties and interactions.

    N-(4-fluorooxolan-3-yl)benzamide: Substituting the pyridine ring with a benzene ring can alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-8-5-15-6-9(8)13-10(14)7-1-3-12-4-2-7/h1-4,8-9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSBVHZKHIDHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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